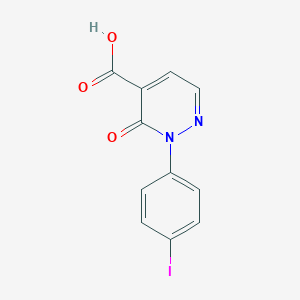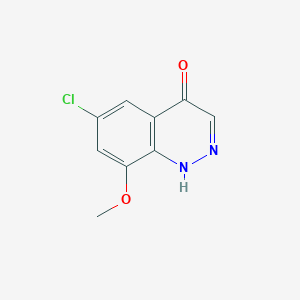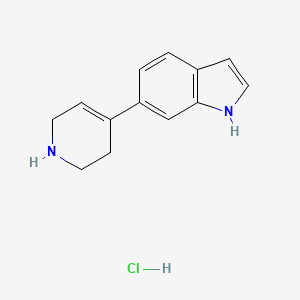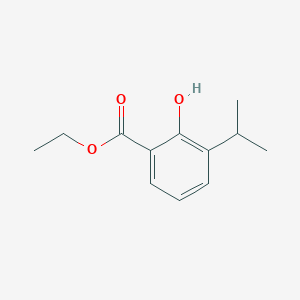
2-Ethoxycarbonyl-6-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-3-isopropylbenzoate is an organic compound with the molecular formula C₁₂H₁₆O₃ It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the hydroxyl group is replaced by an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-isopropylbenzoate typically involves the esterification of 2-hydroxy-3-isopropylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-hydroxy-3-isopropylbenzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Ethyl 2-hydroxy-3-isopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: The major products include 2-hydroxy-3-isopropylbenzaldehyde or 2-hydroxy-3-isopropylbenzoquinone.
Reduction: The major product is 2-hydroxy-3-isopropylbenzyl alcohol.
Substitution: The major products include 2-chloro-3-isopropylbenzoate or 2-bromo-3-isopropylbenzoate.
科学的研究の応用
Ethyl 2-hydroxy-3-isopropylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 2-hydroxy-3-isopropylbenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In drug development, it may act by modulating signaling pathways or interacting with specific receptors.
類似化合物との比較
Ethyl 2-hydroxy-3-isopropylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the hydroxyl and isopropyl groups, making it less versatile in chemical reactions.
Methyl 2-hydroxy-3-isopropylbenzoate: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and applications.
2-Hydroxy-3-isopropylbenzoic acid: The parent acid form, which can be used as a precursor in the synthesis of the ester.
Ethyl 2-hydroxy-3-isopropylbenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
ethyl 2-hydroxy-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-15-12(14)10-7-5-6-9(8(2)3)11(10)13/h5-8,13H,4H2,1-3H3 |
InChIキー |
BXXDXAFVVWZOIL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



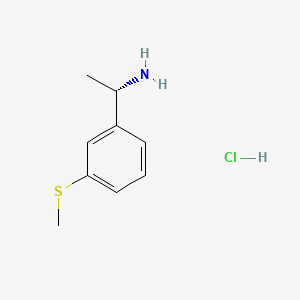
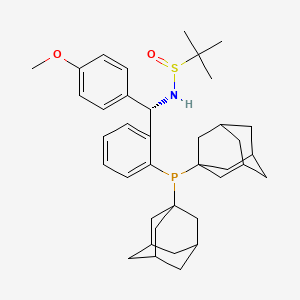

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)

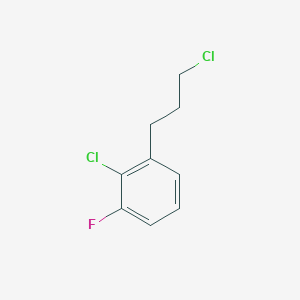

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B13649764.png)


